
N-(4-Methoxytrityl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxytrityl)cytosine is a derivative of cytosine, a nucleobase found in DNA and RNA. This compound is often used in synthetic organic chemistry, particularly in the protection of amino groups during peptide synthesis. The 4-methoxytrityl group serves as a protecting group that can be selectively removed under mild acidic conditions, making it a valuable tool in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxytrityl)cytosine typically involves the reaction of cytosine with 4-methoxytrityl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may involve crystallization or large-scale chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methoxytrityl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The 4-methoxytrityl group can be selectively removed under mild acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in these reactions depending on the functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for the removal of the 4-methoxytrityl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, although specific conditions depend on the desired outcome.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed under controlled conditions.
Major Products Formed: The primary product of the deprotection reaction is cytosine, with the 4-methoxytrityl group being removed as a byproduct .
Aplicaciones Científicas De Investigación
N-(4-Methoxytrityl)cytosine has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and oligonucleotide synthesis.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the large-scale synthesis of peptides and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxytrityl)cytosine primarily involves its role as a protecting group. The 4-methoxytrityl group protects the amino group of cytosine during synthetic reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the protecting group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions .
Comparación Con Compuestos Similares
N-(4-Methoxybenzyl)cytosine: Another protecting group used in peptide synthesis.
N-(4-Methoxyphenyl)cytosine: Similar in structure but with different protecting properties.
Uniqueness: N-(4-Methoxytrityl)cytosine is unique due to its selective deprotection under mild acidic conditions, making it highly valuable in complex synthetic processes. Its stability and ease of removal set it apart from other protecting groups .
Propiedades
Número CAS |
172405-52-6 |
|---|---|
Fórmula molecular |
C24H21N3O2 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C24H21N3O2/c1-29-21-14-12-20(13-15-21)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)27-22-16-17-25-23(28)26-22/h2-17H,1H3,(H2,25,26,27,28) |
Clave InChI |
PKSGLHBJCMQEKB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


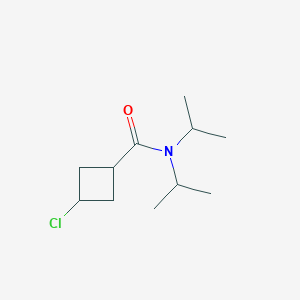
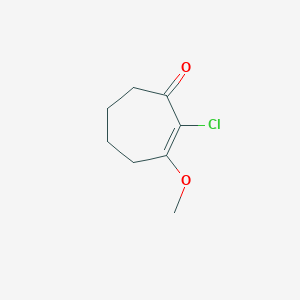
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
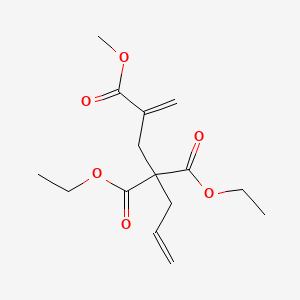
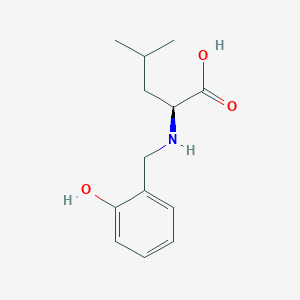
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
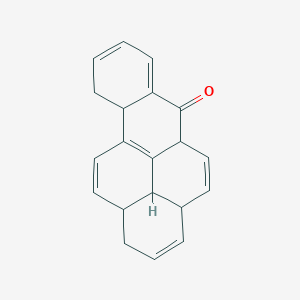
![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
